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molecular formula C5H7N3O2 B1298910 1,3-Dimethyl-4-nitro-1H-pyrazole CAS No. 3920-38-5

1,3-Dimethyl-4-nitro-1H-pyrazole

Cat. No. B1298910
M. Wt: 141.13 g/mol
InChI Key: AKFKERAVXIGUNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09403801B2

Procedure details

To a solution of 3-methyl-4-nitro-1H-pyrazole (5.02 g, 39.5 mmol) in DMF (80 mL) were added CH3I (10.01 mg, 70.52 mmol) and K2CO3 (9.97 g). The mixture was stirred at 60° C. for 2 h, quenched with water (100 mL), and extracted with EtOAc (250 mL×3). The combined organic phases were washed with brine (100 mL), dried over anhydrous Na2SO4, filtered and concentrated in vacuo to give the title compound as brown oil (10.01 g, 89.79%).
Quantity
5.02 g
Type
reactant
Reaction Step One
Name
Quantity
10.01 mg
Type
reactant
Reaction Step One
Name
Quantity
9.97 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
89.79%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:6]([N+:7]([O-:9])=[O:8])=[CH:5][NH:4][N:3]=1.CI.[C:12]([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[CH3:12][N:4]1[CH:5]=[C:6]([N+:7]([O-:9])=[O:8])[C:2]([CH3:1])=[N:3]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5.02 g
Type
reactant
Smiles
CC1=NNC=C1[N+](=O)[O-]
Name
Quantity
10.01 mg
Type
reactant
Smiles
CI
Name
Quantity
9.97 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 60° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (250 mL×3)
WASH
Type
WASH
Details
The combined organic phases were washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1N=C(C(=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 10.01 g
YIELD: PERCENTYIELD 89.79%
YIELD: CALCULATEDPERCENTYIELD 179.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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